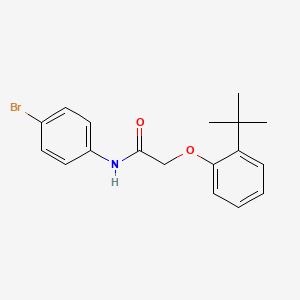

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide

Description

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide is a phenoxy acetamide derivative characterized by a 4-bromophenyl group attached to the acetamide nitrogen and a 2-tert-butylphenoxy moiety at the acetamide’s α-position.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)20-14-10-8-13(19)9-11-14/h4-11H,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWPYJAEQQNNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide typically involves the reaction of 4-bromoaniline with 2-(2-tert-butylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tert-butylphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs, their substituents, and physicochemical

Key Observations :

- Thiazole/Thiazolidine Derivatives: Compounds with heterocyclic cores (e.g., 2-oxothiazole in , thiazolidine-2,4-dione in ) exhibit higher melting points (162–288°C) compared to simpler phenoxy acetamides, likely due to increased molecular rigidity and intermolecular interactions.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 9h ) reduce melting points, while halogenated groups (e.g., chlorine in 9g , bromine in 4k ) enhance thermal stability.

- Synthetic Yields : Thiazolidine-2,4-dione derivatives (e.g., 4k, 96% yield ) are synthesized more efficiently than thiazole-based analogs (15–21% yields ), possibly due to milder reaction conditions.

Structural-Activity Relationships :

- Bulkier Groups: The tert-butyl group in the target compound may enhance binding to hydrophobic pockets in proteins, analogous to the 4-tert-butylphenoxy group in AMC3, a potent FPR modulator .

- Halogen Effects : Bromine in the 4-position (common in ) improves metabolic stability and binding affinity through halogen bonding, as seen in anticancer indole derivatives (e.g., 10a ).

Biological Activity

N-(4-bromophenyl)-2-(2-tert-butylphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with 2-(2-tert-butylphenoxy)acetyl chloride, utilizing a base such as triethylamine under anhydrous conditions. The product can be purified through recrystallization or column chromatography.

Synthetic Route Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-bromoaniline, 2-(2-tert-butylphenoxy)acetyl chloride | Anhydrous, base (triethylamine) | This compound |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial membranes, potentially disrupting their integrity .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In particular, studies involving human breast adenocarcinoma cell lines (MCF7) have demonstrated that this compound can inhibit cell proliferation in a concentration-dependent manner. The mechanism is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound can be attributed to its structural components:

- Bromophenyl Group : This group is capable of forming halogen bonds, which may enhance the compound's interaction with biological targets.

- Tert-Butylphenoxy Group : This moiety contributes to hydrophobic interactions with lipid membranes, facilitating cellular uptake and interaction with intracellular targets.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of compounds similar to this compound. Results indicated that modifications to the phenoxy group significantly affected antibacterial activity, suggesting that structural optimization could enhance efficacy .

- Cytotoxicity Assays : In cytotoxicity assays against MCF7 cells, this compound demonstrated an IC50 value indicative of moderate cytotoxicity. Further molecular docking studies revealed potential binding interactions with key proteins involved in cancer progression .

- Comparative Analysis : A comparative study highlighted that while similar compounds exhibited varying degrees of antimicrobial and anticancer activities, this compound showed promising results that warrant further investigation into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.